molecular formula C23H15Cl4N5OS B12036412 2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide

2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide

Cat. No.: B12036412
M. Wt: 551.3 g/mol
InChI Key: DTXPIRCDYZHTDO-KVSWJAHQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide is a complex organic compound with a unique structure that includes multiple aromatic rings and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the triazole ring: This step involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a chlorinated aromatic aldehyde under acidic conditions.

    Introduction of the sulfanyl group: The triazole intermediate is then reacted with a thiol compound to introduce the sulfanyl group.

    Formation of the hydrazide: The final step involves the condensation of the sulfanyl-triazole intermediate with an appropriate hydrazide derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the triazole ring or the hydrazide moiety.

    Substitution: Aromatic substitution reactions can occur on the chlorinated phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenation or nitration can be achieved using reagents like chlorine gas or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Modified triazole or hydrazide derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Research: It is used in studies related to enzyme inhibition and protein binding.

    Industrial Applications: The compound can be used as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and the sulfanyl group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide
  • **2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide

Uniqueness

The uniqueness of 2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide lies in its specific arrangement of chlorinated phenyl rings and the presence of both triazole and sulfanyl groups. This combination provides distinct chemical properties and biological activities that are not observed in similar compounds.

Properties

Molecular Formula

C23H15Cl4N5OS

Molecular Weight

551.3 g/mol

IUPAC Name

2-[[4,5-bis(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2,6-dichlorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C23H15Cl4N5OS/c24-15-6-4-14(5-7-15)22-30-31-23(32(22)17-10-8-16(25)9-11-17)34-13-21(33)29-28-12-18-19(26)2-1-3-20(18)27/h1-12H,13H2,(H,29,33)/b28-12+

InChI Key

DTXPIRCDYZHTDO-KVSWJAHQSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl)Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=NNC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.